Diphenyl selenide

Description

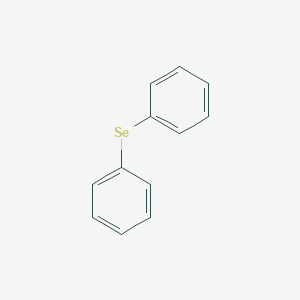

Structure

2D Structure

Propriétés

IUPAC Name |

phenylselanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQWTLCYLDRDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061551 | |

| Record name | Diphenyl selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-39-4 | |

| Record name | 1,1′-Selenobis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-selenobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl selenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-selenobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenyl selenide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6MKC9X9CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Diphenyl Selenide

Strategies for the Preparation of Diphenyl Selenide (B1212193)

The synthesis of diphenyl selenide, an important organoselenium compound, can be achieved through several strategic approaches. These methods primarily involve the formation of a carbon-selenium bond, utilizing various selenium precursors and reaction conditions.

Nucleophilic Substitution Reactions with Aryl Halides and Selenium Precursors

A common and versatile method for the synthesis of this compound involves the nucleophilic substitution of aryl halides with a selenium nucleophile. This approach typically utilizes a selenolate anion, which can be generated in situ from various selenium sources. One established method involves the reaction of an aryl Grignard reagent, such as phenylmagnesium bromide, with elemental selenium. The resulting phenylseleno-magnesium bromide can then be further reacted to yield this compound.

Another pathway involves the use of sodium sulfide (B99878) to react with aryl halides. For instance, the reaction of aryl halides with sodium sulfide can produce the corresponding diaryl sulfide, and similar principles can be applied to selenium chemistry. The reaction of sodium selenide (Na₂Se), or a selenolate precursor, with an aryl halide is a direct route to this compound.

The choice of the selenium precursor and the reaction conditions, including the solvent and temperature, are crucial for optimizing the yield and purity of the product. For example, the reaction of iodobenzene (B50100) with phenyl selenol can be catalyzed by copper(I) iodide (CuI) in the presence of a base like sodium tert-butoxide (NaOt-Bu) and a ligand such as neocuproine, leading to the formation of this compound. researchgate.net Research has shown that this reaction is often selective for aryl iodides over aryl bromides. researchgate.net

| Aryl Halide | Selenium Precursor | Catalyst/Base/Ligand | Solvent | Product | Yield (%) |

| Iodobenzene | Phenyl selenol | CuI/Neocuproine/NaOt-Bu | Toluene | This compound | High |

| Bromobenzene | Phenyl selenol | CuI/Neocuproine/NaOt-Bu | Toluene | Low (significant diphenyl diselenide formation) | researchgate.net |

| o-Iodoaniline | Phenyl selenol | CuI/Neocuproine/K₂CO₃ | Toluene | 1-Amino-2-phenylselanyl-benzene | 60 |

Photoinduced Reactions Involving Triarylbismuthines and Diaryl Diselenides

A transition-metal-free approach to synthesize unsymmetrical diaryl selenides, including this compound, involves a photoinduced reaction between triarylbismuthines and diaryl diselenides. beilstein-journals.orgresearchgate.netd-nb.info This method relies on the generation of aryl radicals from triarylbismuthines upon irradiation with light, typically from a xenon lamp. beilstein-journals.orgd-nb.info These aryl radicals are then captured by a diaryl diselenide, leading to the formation of the desired diaryl selenide and a seleno radical. beilstein-journals.org The seleno radical can then dimerize to regenerate the diselenide. beilstein-journals.org

A plausible reaction pathway involves the initial generation of an aryl radical from the triarylbismuthine by near-UV light. beilstein-journals.org This radical then adds to the diaryl diselenide, cleaving the Se-Se bond to produce the diaryl selenide and a seleno radical. beilstein-journals.org This method is advantageous as it avoids the use of transition-metal catalysts, which can contaminate the final product. beilstein-journals.orgresearchgate.net The reaction has been shown to be effective for a variety of substituted diaryl diselenides and triarylbismuthines, affording moderate to high yields of the unsymmetrical diaryl selenide products. researchgate.net

| Diaryl Diselenide | Triarylbismuthine | Light Source | Solvent | Product | Yield (%) |

| Diphenyl diselenide | Triphenylbismuthine | Xenon lamp | Chloroform (B151607) | This compound | 21 |

Yields are based on the amount of selenium atoms.

Electrochemical Reduction Pathways of Diaryl Diselenides

Electrochemical methods provide an alternative route for the synthesis of this compound from diphenyl diselenide. The electrochemical reduction of diphenyl diselenide can generate the phenylseleno anion (PhSe⁻), a potent nucleophile. cas.cz This reduction typically occurs in a two-electron process. cas.cz In contrast to the electrochemical reduction of diphenyl disulfide which proceeds via an ECE (electrode-chemical-electrode) mechanism involving a radical anion intermediate, the reduction of diphenyl diselenide is suggested to proceed through a different mechanism without the formation of free phenylseleno radicals (PhSe•). cas.cz

The electrochemically generated phenylseleno anion can then react with suitable electrophiles. For instance, the electrolysis of a solution of diphenyl diselenide in the presence of chlorotrifluoroethene in acetonitrile (B52724) at -1.10 V vs SCE leads to the formation of 2-chloro-1,1,2-trifluoroethyl phenyl selenide. cas.cz

Furthermore, electrochemical methods can be used to catalyze reactions where diphenyl diselenide acts as a precursor to an active catalytic species. For example, in the electrochemical synthesis of 2,1-benzoxazoles from o-nitrophenylacetylenes, diphenyl diselenide is anodically oxidized to generate a selenium cation. organic-chemistry.orgresearchgate.net This cation then activates the alkyne for cyclization. organic-chemistry.orgresearchgate.net

Conversion Pathways from Diphenyl Diselenide to this compound

Diphenyl diselenide is a common and stable precursor that can be readily converted to this compound through reductive cleavage of the selenium-selenium bond.

Mechanistic Investigations of Se-Se Bond Cleavage

The cleavage of the Se-Se bond in diphenyl diselenide is a key step in its conversion to this compound and in its role as a precursor for other organoselenium compounds. This bond can be cleaved through various mechanisms, including reductive, oxidative, and radical pathways.

Reductive cleavage is the most common method for generating the nucleophilic phenylseleno anion (PhSe⁻). This process can be initiated by a variety of reducing agents. The mechanism often involves the transfer of electrons to the diselenide, leading to the scission of the Se-Se bond. For instance, the reduction by sodium borohydride (B1222165) (NaBH₄) is believed to involve a hydride transfer. orgsyn.org The interaction of a thiol with a diselenide can also lead to Se-Se bond cleavage, forming a selenylsulfide and a selenol intermediate. scielo.br

From a theoretical standpoint, the mechanism of covalent inhibition of proteases by diphenyl diselenide involves the formation of a sulfur-selenium (S-Se) bond, which necessitates the cleavage of the Se-Se bond in the ligand. This process is initiated by the deprotonation of a catalytic cysteine residue, which enhances its nucleophilic character, allowing it to attack one of the selenium atoms of the diselenide.

Oxidative cleavage of the Se-Se bond can also occur, for example, in the presence of oxidizing agents like ozone or hydrogen peroxide, leading to the formation of electrophilic selenium species.

Reductive Synthesis Approaches

A variety of reducing agents can be employed to convert diphenyl diselenide to this compound or its corresponding selenolate anion, which can then be used in further reactions. The choice of reducing agent depends on the desired reactivity and the tolerance of other functional groups in the molecule.

Commonly used reducing agents include:

Sodium borohydride (NaBH₄): A mild and versatile reducing agent used in solvents like ethanol (B145695) to generate sodium phenylselenolate (PhSeNa) in situ. orgsyn.org

Sodium metal: A strong reducing agent that can cleave the Se-Se bond to form sodium phenylselenolate.

Low-valent metals: Metals such as samarium (Sm) in the presence of trimethylsilyl (B98337) chloride (Me₃SiCl) and water, or zinc (Zn) in an acidic medium, have been shown to effectively reduce diphenyl diselenide. rsc.orgnih.gov

Hydrides: Other hydride reagents like lithium aluminium hydride (LiAlH₄) can also be used, although they are less selective. nih.gov

Thiols: Thiols like glutathione (B108866) (GSH) can reduce diphenyl diselenide, although the reaction may not be as favorable as with other reducing agents due to redox potentials. scielo.br

Hypophosphorous acid: This reagent can be used for the preparation of selenophenol (B7769099) from diphenyl diselenide. orgsyn.org

The resulting phenylselenolate is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, to form unsymmetrical selenides. This two-step, one-pot procedure, starting from diphenyl diselenide, is a widely used strategy in organic synthesis.

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Ethanol | Sodium Phenylselenolate |

| Sodium (Na) | - | Sodium Phenylselenolate |

| Samarium/Me₃SiCl/H₂O | - | Phenylselenide anion |

| Zinc/HCl | Ethyl Acetate/Water | Zinc Phenylselenolate |

| Hypophosphorous Acid | - | Benzeneselenol (B1242743) |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related organoselenium compounds aims to reduce the environmental impact by utilizing safer solvents, minimizing waste, and employing energy-efficient methods. Traditional methods often involve hazardous reagents and solvents, prompting the development of more sustainable alternatives.

Several eco-friendly approaches have been explored. One notable strategy involves the use of biocatalysts. For instance, lipase (B570770) has been effectively used as a green catalyst for the synthesis of 3-selanyl-isoflavones from diphenyl diselenide under mild conditions, achieving high yields in short reaction times at 30°C in ethyl acetate. mdpi.com This enzymatic method represents a significant advancement over conventional chemical catalysis by operating under more environmentally benign conditions. mdpi.com

Another green approach is the use of alternative energy sources to drive reactions. Microwave irradiation has been employed in the synthesis of bis-selenium-alkene derivatives from diphenyl diselenide and diphenylacetylene. sciforum.netmdpi.comresearchgate.net This method often leads to significantly reduced reaction times and can be performed under solvent-free conditions, which aligns with the principles of green chemistry by minimizing the use of toxic solvents. sciforum.netmdpi.comresearchgate.net For example, a reaction using an I2/DMSO catalytic system under microwave irradiation at 100°C for just 10 minutes produced an 82% yield. sciforum.netmdpi.com

Visible light has also been harnessed as a sustainable energy source for synthesizing organoselenium compounds. A novel procedure for the synthesis of 3-selenylindoles and asymmetric diaryl selenides from diorganyl diselenides uses visible blue light to promote the reaction. rsc.org This method is particularly noteworthy as it proceeds at room temperature, uses ethanol as a benign solvent, and relies on oxygen from the air as a green oxidizing agent, eliminating the need for metal photocatalysts or strong oxidants. rsc.org

The choice of solvent is a critical aspect of green synthesis. Efforts have been made to replace toxic and volatile organic solvents with greener alternatives. Water has been used as a solvent in the I2-mediated reaction of 2-alkynylanisoles with diaryl diselenides to produce 3-chalcogen benzo[b]furan derivatives in good to excellent yields at room temperature. researchgate.net Similarly, the dihydroxylation of olefins can be catalyzed by diphenyl diselenide using hydrogen peroxide as a clean oxidant, with water being the only byproduct, in solvents like a water/acetonitrile mixture. researchgate.net

Table 1: Examples of Green Synthesis Methodologies

| Precursor(s) | Catalyst/Promoter | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Hydroxyphenyl enaminones, Diphenyl diselenide | Lipase | Ethyl acetate, 30°C, 2h | 3-Selanyl-isoflavones | 87-95% | mdpi.com |

| Diphenylacetylene, Diphenyl diselenide | I₂/DMSO | Microwave, 100°C, 10 min | Bis-selenium-alkene | 82% | sciforum.netmdpi.com |

| Indoles, Diphenyl diselenide | Visible blue light | Ethanol, Room temp., 18h | 3-Selenylindoles | up to 89% | rsc.org |

| 2-Alkynylanisoles, Diaryl diselenides | I₂ | Water, Room temp. | 3-Chalcogen benzo[b]furans | Good to excellent | researchgate.net |

| Olefins, Hydrogen peroxide | Diphenyl diselenide | H₂O/CH₃CN, Room temp. | 1,2-Diols | High | researchgate.net |

Control of Selectivity and Yield in this compound Formation

Controlling the selectivity and maximizing the yield are paramount in the synthesis of this compound. Various factors, including stoichiometry of reactants, reaction conditions, and the nature of the catalyst and precursors, play a crucial role in the outcome of the synthesis.

One of the challenges in preparing selenides (R-Se-R) is avoiding the formation of corresponding diselenides (R-Se-Se-R). A study on the synthesis of dialkyl selenides from elemental selenium and alkyl halides demonstrated that the selectivity could be controlled by the amount of the reducing agent, sodium borohydride. semanticscholar.org By optimizing the stoichiometry, specifically using a sufficient excess of NaBH₄, the reaction could be driven towards the desired selenide, achieving a yield of 87% for dibenzyl selenide with only trace amounts of the diselenide byproduct. semanticscholar.org

The choice of precursor and reaction conditions also significantly impacts yield. In a one-pot synthesis of symmetrical selenides, reacting aryl halides with magnesium and elemental selenium, the stoichiometry of magnesium was found to be critical. arkat-usa.org Increasing the amount of magnesium from one to three equivalents relative to selenium dramatically increased the yield of this compound from 12% to 45%. arkat-usa.org The reactivity of the aryl halide also influences the yield, with phenyl iodide showing higher reactivity and affording a 96% yield compared to phenyl bromide. arkat-usa.org

The reaction environment is another key factor. For instance, in the synthesis of bis-(4-Methoxyphenyl) selenide, conducting the reaction under a nitrogen atmosphere as opposed to air doubled the yield from 42% to 80%, highlighting the sensitivity of the reaction to atmospheric oxygen. arkat-usa.org

Selective synthesis can also be achieved by activating substrates in specific ways. A method involving the reaction of hexyldiphenylsulfonium tetrafluoroborate, derived from hexyl thiol, with various selenium nucleophiles allows for the selective formation of different hexyl selenides. rsc.org This approach bypasses undesired side reactions that can occur with other precursors like thiosulfonates. rsc.org For example, reaction with sodium phenylselenolate selectively produces hexyl phenyl selenide. rsc.org

Furthermore, in reactions involving multifunctional molecules, selectivity is crucial. Diphenyl selenoxide has been shown to selectively oxidize catechols and hydroquinones without affecting simple monohydric phenols present in the same molecule. umich.edu This selectivity allows for targeted transformations, such as generating an o-quinone in a molecule that also contains a phenol (B47542) group, which is essential in the synthesis of complex natural products like certain alkaloids. umich.edu

Table 2: Factors Influencing Yield and Selectivity in Selenide Synthesis

| Reaction | Key Factor | Observation | Yield | Reference |

|---|---|---|---|---|

| Se + NaBH₄ + BnBr | Molar ratio of NaBH₄ to Se | Increasing NaBH₄ to 3.0 eq minimizes diselenide formation. | 87% (selenide) | semanticscholar.org |

| PhBr + Mg + Se | Molar ratio of Mg to Se | Increasing Mg to 3.0 eq significantly boosts yield. | 45% | arkat-usa.org |

| Ar-X + Mg + Se | Nature of Halide (X) | Phenyl iodide is more reactive than phenyl bromide. | 96% (for PhI) | arkat-usa.org |

| Synthesis of bis-(4-Methoxyphenyl) selenide | Reaction Atmosphere | Nitrogen atmosphere prevents side reactions. | 80% (N₂) vs 42% (Air) | arkat-usa.org |

| Hexyldiphenylsulfonium salt + Se nucleophiles | Substrate Activation | Allows for selective substitution at the alkyl chain. | 76% (dihexyl selenide) | rsc.org |

Reaction Mechanisms and Chemical Transformations Involving Diphenyl Selenide

Oxidative Transformations of Diphenyl Selenide (B1212193)

The selenium atom in diphenyl selenide is susceptible to oxidation by various oxidizing agents, leading to the formation of selenoxides and selenones.

This compound exhibits high reactivity towards certain oxidizing agents. For instance, the reaction with hypobromous acid (HOBr) is very fast. rsc.orgrsc.org The apparent second-order rate constant for the reaction of this compound with HOBr at pH 8 has been determined to be (3.5 ± 0.1) × 10⁷ M⁻¹ s⁻¹. rsc.orgrsc.orgresearchgate.netepfl.ch This high reactivity suggests that organic selenium compounds can be effective scavengers of certain oxidants. rsc.org

The oxidation of this compound can also be achieved with hydrogen peroxide (H₂O₂). The reaction between diphenyl diselenide, a related compound, and H₂O₂ has been shown to produce benzeneseleninic acid. scielo.brnih.gov The oxidation of selenides to selenoxides with hydrogen peroxide is a key step in selenoxide elimination reactions. orgsyn.org This oxidation is often autocatalytic, catalyzed by the benzeneseleninic acid product. orgsyn.org The reaction requires careful temperature control as it is highly exothermic. orgsyn.org

The oxidation of this compound to diphenyl selenoxide and subsequently to diphenyl selenone can be carried out using various oxidizing systems. One study found that using a molybdenum complex, [MoO(O₂₂)₂(H₂O)(hmpa)], in refluxing THF for 14 hours with a 1:3 molar ratio of this compound to the molybdenum complex resulted in complete oxidation. scielo.br

The oxidation of this compound leads to the formation of diphenyl selenoxide. This transformation is a common and crucial step in many synthetic applications of organoselenium chemistry. marquette.edu For example, the electrochemical oxidation of this compound in acetonitrile (B52724) primarily yields diphenyl selenoxide. marquette.edu

Diphenyl selenoxide is a key intermediate in selenoxide elimination reactions, which are used to introduce carbon-carbon double bonds into organic molecules. wikipedia.org This process involves an intramolecular syn-elimination pathway where the carbon-hydrogen and carbon-selenium bonds are co-planar in the transition state. wikipedia.org Selenoxides are generally more reactive than their sulfur analogs, the sulfoxides, and decompose at lower temperatures, typically between -50 and 40 °C. wikipedia.org

The photolysis of aromatic selenoxides, including diphenyl selenoxide, can lead to deoxygenation, forming atomic oxygen O(³P) and the parent selenide. nih.goviastate.edu While the quantum yield for this process is relatively low for diphenyl selenoxide, it demonstrates a photochemical pathway for the generation of a potent oxidizing agent. nih.goviastate.edu

Electrophilic and Nucleophilic Reactions of this compound

This compound can act as both a nucleophile and participate in electrophilic substitution reactions, demonstrating its chemical versatility.

This compound can undergo acylation when treated with acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride. researchgate.netresearchgate.net This reaction typically results in the formation of para-substituted mono- and di-keto this compound derivatives in high yields. researchgate.netresearchgate.net The reaction of this compound with various substituted acyl chlorides has been shown to produce a range of keto derivatives. researchgate.net

The following table summarizes the acylation of this compound with different acyl chlorides:

| R Group in RCOCl | Product(s) | Yield (%) | Reference |

| CH₃ | Mono- and di-substituted | High | researchgate.net |

| C₂H₅ | Mono- and di-substituted | High | researchgate.net |

| n-C₃H₇ | Mono- and di-substituted | High | researchgate.net |

| i-C₃H₇ | Di-substituted | High | researchgate.net |

| t-C₄H₉ | Di-substituted | High | researchgate.net |

| C₆H₅ | Di-substituted | High | researchgate.net |

Table self-generated based on data from researchgate.net.

This compound and its derivatives are involved in various halogenation reactions. Diphenyl diselenide, a closely related compound, reacts with chlorine to produce phenylselenenyl chloride (PhSeCl), a powerful electrophile. wikipedia.org PhSeCl is then used to introduce the phenylselenyl group into a variety of molecules. wikipedia.org

In the presence of an oxidizing agent like N-chlorosuccinimide (NCS), diphenyl diselenide can catalyze the allylic chlorination of olefins. researchgate.net The reaction is thought to proceed through the formation of phenylselenenyl chloride. researchgate.net This catalytic process has been shown to be effective for a range of substrates. researchgate.net Furthermore, a selenium(IV)-catalyzed syn-dichlorination of alkenes has been developed using diphenyl diselenide as a precatalyst. nih.gov

Photochemical Pathways and Light-Induced Reactivity

This compound and related organoselenium compounds exhibit interesting photochemical reactivity. UV irradiation can induce the homolytic cleavage of the Se-C bond, generating phenylselenium radicals (PhSe•). These radicals can then participate in various reactions, such as the thiolation and selenation of alkenes.

Visible-light-induced reactions involving diphenyl diselenide have also been developed. rsc.org Under blue LED irradiation, diphenyl diselenide can be excited to form a phenylselenyl radical, which can then undergo various transformations, including addition to alkynes and subsequent cyclization reactions. rsc.orgnih.gov These photochemical methods offer metal- and photocatalyst-free routes to selenium-containing compounds. rsc.org

Applications in Selenylation Reactions

This compound and its derivatives are widely used as reagents for introducing the phenylseleno group into organic molecules, a process known as selenylation. These reactions often proceed through the formation of electrophilic selenium species.

Diphenyl diselenide can be oxidized to generate electrophilic selenium species that readily react with nucleophiles such as alkenes. cardiff.ac.uk For example, oxidation with ammonium (B1175870) peroxydisulfate (B1198043) allows for the methoxyselenenylation of functionalized alkenes. cardiff.ac.uk Similarly, reaction with m-nitrobenzenesulfonyl peroxide produces an electrophilic selenium species capable of selenylating various olefinic substrates. cardiff.ac.uk

The addition of electrophilic selenium species to alkenes is a key step in many selenylation reactions. cardiff.ac.uk This often leads to the formation of a seleniranium ion intermediate, which can then be attacked by a nucleophile. cardiff.ac.uk The stereochemistry of the final product is often controlled by the syn-elimination pathway of the resulting selenoxide. wikipedia.org

Selenylation reactions using this compound-derived reagents have been applied to a variety of substrates:

Alkenes: The addition of phenylselenyl species across a double bond is a common transformation. cardiff.ac.uk

Arenes: Electrophilic selenylation of aromatic rings can be achieved. cardiff.ac.uk

o-Carboranes: Regiodivergent metal-catalyzed B(4)- and C(1)-selenylation of o-carboranes has been developed using diphenyl diselenide. rsc.org

Enaminones: A lipase-mediated selenylation/cyclization of 2-hydroxyphenyl enaminones with diphenyl diselenide provides a green route to 3-selanyl-isoflavones. mdpi.com

Copper-catalyzed reactions of diphenyl diselenide with halobenzenes or vinyl bromides are also effective methods for the synthesis of aryl and vinyl selenides, respectively. rsc.org These reactions often proceed in water and without the need for a ligand. rsc.org

Electrochemical Reaction Mechanisms

Electrochemical methods offer a powerful and often more sustainable approach to generating reactive selenium species from this compound, avoiding the need for harsh chemical oxidants.

Anodic Oxidation Processes and Radical Cation Formation

At the anode of an electrochemical cell, diphenyl diselenide can undergo oxidation to form a radical cation. semanticscholar.orgchemrevlett.com This radical cation can then dissociate into a phenylselenium radical (PhSe•) and a phenylselenium cation (PhSe+). semanticscholar.orgchemrevlett.comthieme-connect.com Both of these species are highly reactive and can participate in subsequent chemical transformations. The phenylselenium radical can also undergo further oxidation at the anode to generate another equivalent of the phenylselenium cation. thieme-connect.comnih.gov

This anodic oxidation is a key step in many electrochemically mediated reactions. For example, in the hydroxyselenenylation of α,β-unsaturated ketones, the initial oxidation of diphenyl diselenide at the anode surface affords the radical cation intermediate. chemrevlett.com

The electrochemical generation of these reactive selenium species has been utilized in various synthetic applications, including the synthesis of:

β-Hydroxy selenides. chemrevlett.com

2,1-Benzoxazoles. nih.govorganic-chemistry.orgnih.govacs.org

Indoles. nih.gov

Cyclization Reactions Mediated by Selenium Cations

The phenylselenium cation (PhSe+), generated electrochemically from diphenyl diselenide, is a potent electrophile that can activate unsaturated systems like alkynes and alkenes towards cyclization reactions.

In a notable application, the selenium cation catalyzes the intramolecular nucleophilic cyclization of o-nitrophenylacetylenes to produce 2,1-benzoxazoles. thieme-connect.comnih.govorganic-chemistry.orgnih.govacs.org The proposed mechanism involves the reaction of the selenium cation with the alkyne to form a selenonium intermediate. This intermediate is then attacked by the oxygen of the nitro group in an intramolecular fashion. thieme-connect.comnih.gov

Similarly, the reaction of the selenium cation with an alkene moiety can form a seleniranium cation. This intermediate can then be intercepted by an internal nucleophile, such as a nitrogen atom, to afford a cyclic product. nih.gov This strategy has been employed in the synthesis of indoles. nih.gov

The electrochemical conditions for these cyclization reactions are typically mild, often proceeding at room temperature in an undivided cell. nih.govorganic-chemistry.org

C-Se Bond Forming Reactions and Their Mechanisms

The formation of carbon-selenium (C-Se) bonds is a cornerstone of organoselenium chemistry, and this compound is a key reagent in this context.

A direct and efficient method for creating α-phenylseleno carbonyl compounds involves the K₂S₂O₈-mediated oxidative coupling of C(sp³)–H bonds adjacent to a carbonyl group with diphenyl diselenide. nih.gov This reaction proceeds under neutral, metal-free conditions. Mechanistic studies suggest the reaction likely involves a single-electron transfer (SET) process, where the sulfate (B86663) radical anion (SO₄•⁻), formed from the thermal decomposition of S₂O₈²⁻, initiates a radical process. nih.gov

Copper-catalyzed cross-coupling reactions of aryl halides with diphenyl diselenide are also a widely used method for forming C-Se bonds. mangalkotegovtcollege.org These reactions can be performed under ligand-free conditions and are often compatible with a wide range of functional groups. mangalkotegovtcollege.org

Sulfenofunctionalization of Allylboronic Acids

This compound has been shown to catalyze the sulfenofunctionalization of chiral α-CF₃ allylboronic acids. rsc.orgdiva-portal.orgresearchgate.net This reaction provides a route to densely functionalized chiral allyl SCF₃, SCF₂R, SCN, and SAr compounds with high stereoselectivity. researchgate.net

Density functional theory (DFT) calculations have elucidated the detailed reaction mechanism. rsc.orgdiva-portal.orgrsc.org The reaction is initiated by the transfer of the SCF₃ group from the (PhSO₂)₂NSCF₃ reagent to the this compound catalyst. diva-portal.orgrsc.org This process is assisted by the presence of Tf₂NH acid. diva-portal.orgrsc.org Following a proton transfer, the SCF₃ group is transferred to the C=C double bond of the allylboronic acid substrate, forming a thiiranium ion. rsc.orgdiva-portal.org A concerted deborylative opening of this thiiranium ion then yields the final product. rsc.orgdiva-portal.org The stereoselectivity of the reaction is determined by the energies and geometries of the transition states leading to the different products. rsc.orgdiva-portal.org

Reactions with Unsaturated Systems (e.g., Alkenes, Alkynes)

The addition of the phenylseleno group across carbon-carbon double and triple bonds is a cornerstone of organoselenium chemistry, providing a versatile method for the functionalization of organic molecules. These reactions typically proceed via electrophilic or radical pathways, with diphenyl diselenide being the most common source of the phenylseleno moiety.

Electrophilic Selenenylation

A variety of oxidants can be employed to generate the active electrophile from diphenyl diselenide in situ. For instance, the combination of diphenyl diselenide with ammonium persulfate ((NH₄)₂S₂O₈) in the presence of a nucleophilic solvent like water or methanol (B129727) leads to oxyselenenylation products. organic-chemistry.orgillinois.edu The reaction with internal alkynes in aqueous media can yield 1,2-dicarbonyl compounds through a sequence of hydroxyselenenylation and subsequent deselenenylation. organic-chemistry.orgtandfonline.com The reaction conditions can be tuned to achieve high yields, and in many cases, the diphenyl diselenide can be used in catalytic amounts and recovered after the reaction. organic-chemistry.org

Similarly, the use of copper(II) halides, such as CuBr₂ or CuCl₂, in conjunction with diphenyl diselenide provides an effective method for the haloselenenylation of alkynes, yielding β-halo alkenyl phenyl selenides. tandfonline.com Other systems, like those using (diacetoxyiodo)benzene (B116549) or Selectfluor®, have also been developed to promote the electrophilic addition of the PhSe group to alkenes. ciac.jl.cnchemrevlett.com

| Unsaturated Substrate | Reagents | Solvent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Internal Alkynes | (PhSe)₂, (NH₄)₂S₂O₈ | MeCN/H₂O, 60 °C | 1,2-Dicarbonyl Compound | Moderate to Good | organic-chemistry.org |

| Terminal/Internal Alkynes | (PhSe)₂, CuBr₂ | THF, 25 °C | β-Bromo Alkenyl Phenyl Selenide | Good | tandfonline.com |

| Alkenes | (PhSe)₂, Selectfluor®, AgOTf | CH₂Cl₂/H₂O | β-Hydroxy Selenide | 72-94% | ciac.jl.cn |

| Alkenes | (PhSe)₂, (diacetoxyiodo)benzene | Acetonitrile | β-Acetoxy Selenide | Good | chemrevlett.com |

| Internal Alkynes | (PhSe)₂, Benzoyl Peroxide (BPO) | Benzene (B151609), Reflux | β-(Benzoyloxy)alkenyl Selenide | Good | oup.com |

| Terminal Alkynes | (PhSe)₂, Benzoyl Peroxide (BPO) | Benzene, Reflux | Alkynyl Selenide | Good | oup.com |

Radical Addition Reactions

Diphenyl diselenide can also participate in radical addition reactions, particularly under photochemical conditions. mdpi.comnih.govnih.gov Irradiation with light, often in the visible spectrum, promotes the homolytic cleavage of the weak Se-Se bond in diphenyl diselenide, generating two equivalents of the phenylseleno radical (PhSe•). nih.gov This radical species can add to alkenes and alkynes.

A notable application is the photoinduced thioselenation of unsaturated compounds, where a mixed system of diphenyl disulfide ((PhS)₂) and diphenyl diselenide ((PhSe)₂) is used. nih.gov In these reactions, the PhSe• radical acts as a chain carrier. It first adds to the unsaturated bond, and the resulting carbon-centered radical then reacts with diphenyl disulfide to yield a thioselenated product and regenerate the PhSe• radical, which continues the chain reaction. This approach allows for highly regioselective 1,2-addition to alkenes and alkynes. nih.gov This catalytic use of diphenyl diselenide is effective in preventing the polymerization of activated alkenes, which can be a problem when using diphenyl disulfide alone. nih.govnih.gov

| Unsaturated Substrate | Reagents | Conditions | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Alkenes | (PhS)₂, (PhSe)₂ (catalytic) | Photoirradiation (hv) | Thioselenation Adduct | High Regioselectivity | nih.gov |

| Alkynes | (PhS)₂, (PhSe)₂ (catalytic) | Photoirradiation (hv) | Thioselenation Adduct | High Regioselectivity | nih.gov |

| Conjugated Dienes | (PhS)₂, (PhSe)₂ (additive) | Photoirradiation (hv) | 1,4-Dithiolation Product | Suppresses polymerization | nih.govnih.gov |

| Alkenes | Benzeneselenol (B1242743), (PhSe)₂ (trace) | Blue LEDs, ~50 °C | Anti-Markovnikov Hydroselenation Product | High anti-Markovnikov selectivity |

Advanced Spectroscopic and Computational Characterization of Diphenyl Selenide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of diphenyl selenide (B1212193).

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in verifying the molecular framework of diphenyl selenide. Analysis of ¹H and ¹³C NMR spectra provides data that is in full agreement with the assigned structure of the compound. researchgate.net

In the ¹³C NMR spectrum of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent, four distinct signals are observed, corresponding to the different carbon environments in the phenyl rings. The carbon atom directly bonded to the selenium atom (C1) exhibits a chemical shift of approximately 130.96 ppm. The other carbon atoms of the phenyl ring show the following chemical shifts: C2 at 132.67 ppm, C3 at 129.01 ppm, and C4 at 126.97 ppm. scribd.com The coupling constants between selenium and carbon (JSe-C) have also been reported: 102.8 Hz for C1, 11.5 Hz for C2, and 2.7 Hz for C3, while the coupling for C4 is less than 2 Hz. scribd.com

To simplify the often complex ¹³C spectra, broadband decoupling is commonly used to remove proton couplings, resulting in each carbon appearing as a singlet. scribd.com

Interactive Table: ¹³C NMR Chemical Shifts and J-Coupling Constants for this compound in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) | JSe-C (Hz) |

| C1 | 130.96 | 102.8 |

| C2 | 132.67 | 11.5 |

| C3 | 129.01 | 2.7 |

| C4 | 126.97 | < 2 |

| Data sourced from a study on the ¹³C NMR spectrum of this compound. scribd.com |

Selenium-77 (⁷⁷Se) NMR spectroscopy offers direct insight into the electronic environment of the selenium atom. rsc.org This technique is highly sensitive to subtle changes in the molecular structure. acs.org The chemical shift of ⁷⁷Se in diphenyl diselenide, a related compound, is reported to be 463.0 ppm in CDCl₃, which is often used as an external standard. researchgate.net The large chemical shift range of ⁷⁷Se makes it a valuable tool for identifying selenium-containing products, intermediates, and by-products in reaction mechanisms. rsc.org

The ⁷⁷Se NMR chemical shifts can be influenced by the solvent used, although temperature and concentration have been found to play a minor role in the precise values. rsc.orgrsc.org For instance, studies on diphenyl diselenides in various deuterated solvents with different polarities have been conducted to understand this effect. rsc.orgresearchgate.net Computational studies are also employed to rationalize the behavior of ⁷⁷Se NMR chemical shifts. rsc.orgrsc.org

Mass Spectrometry (GC-MS) for Purity and Molecular Integrity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the molecular integrity of this compound. This method separates the compound from potential impurities before it enters the mass spectrometer, which then provides information about its mass-to-charge ratio, confirming its molecular weight.

GC-MS is recommended for the detection of trace impurities in this compound samples. For example, the chemical purity of diphenyl diselenide has been determined to be 99.9% using GC-MS. researchgate.net The analysis is typically performed using a capillary column, such as a DB-5HT, and a triple quadrupole mass spectrometer. nih.gov

Chromatographic Techniques (HPLC) in Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial tool for monitoring the progress of reactions involving this compound. It allows for the separation and quantification of reactants, intermediates, and products over time.

For instance, HPLC has been used to study the reaction of diphenyl diselenide with thiols. rsc.org In one study, the reaction was monitored using a C18 HPLC column with a mobile phase of 70% acetonitrile (B52724) and 0.5% phosphoric acid in water, with detection at 239 nm. mdpi.com The retention time for diphenyl diselenide under these conditions was approximately 12.5 minutes. mdpi.com HPLC analysis has also been instrumental in demonstrating that while diphenyl diselenide itself may not react directly with certain species, its reduced intermediates can. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of this compound. The absorption of UV or visible light by the molecule corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis absorption spectrum of diphenyl diselenide shows two main bands. One prominent band is observed around 242 nm, which is attributed to a π→π* transition within the aromatic rings. researchgate.net Another band appears at approximately 333 nm, corresponding to an n→π* transition involving the selenium atom's non-bonding electrons and the aromatic π* orbitals. researchgate.net The position of these absorption bands can be influenced by the solvent polarity, with a bathochromic (red) shift often observed as the solvent polarity increases. researchgate.net

Interactive Table: UV-Vis Absorption Maxima for Diphenyl Diselenide

| Transition | Wavelength (λmax, nm) |

| π→π | ~242 |

| n→π | ~333 |

| Data sourced from a combined experimental and theoretical study on diphenyl chalcogenides. researchgate.net |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the properties of this compound. rsc.orgmdpi.com These approaches can predict molecular properties and explain experimental observations. researchgate.net

DFT calculations have been employed to:

Rationalize the behavior of ⁷⁷Se NMR chemical shifts. rsc.orgrsc.org

Investigate the conformational changes of diphenyl diselenide, such as the transition between "closed" and "open" states. mdpi.com

Compute and interpret UV-Vis spectra by calculating excitation energies. mdpi.comresearchgate.net

Explore reaction mechanisms, for example, by using the nudged elastic band (NEB) method to locate transition states. mdpi.com

Develop force field parameters, like the General AMBER Force Field (GAFF), for use in molecular dynamics (MD) simulations to study the behavior of these compounds in different environments. acs.org

These computational studies have proven valuable in understanding the electronic properties, reactivity, and potential biological interactions of this compound and related compounds. mdpi.comresearchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone for modeling the electronic characteristics of this compound. DFT calculations are instrumental in predicting molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials. For selenium-containing compounds like this compound, it is common to use Generalized Gradient Approximation (GGA) functionals, such as PBE, as they offer improved accuracy for electron correlation effects over Local Spin Density (LSD) approximations. Key parameters in these calculations often include the consideration of spin-orbit coupling for the heavy selenium atom to ensure accuracy.

DFT studies have been employed to explore the role of the this compound moiety in more complex systems. In one such study, a fluorescent probe was designed where a this compound group was attached to a BODIPY fluorophore. nih.govacs.org The mechanism of fluorescence quenching was explained using DFT calculations, which showed that the Highest Occupied Molecular Orbital (HOMO) energy level of the this compound moiety (-5.75 eV) is higher than that of the BODIPY fluorophore (-5.98 eV). nih.govacs.org This energy difference makes an intramolecular photoinduced electron transfer (PET) process from the this compound to the fluorophore energetically favorable, effectively quenching the fluorescence. nih.govacs.org This highlights the electron-donating nature of the this compound group.

Furthermore, DFT calculations have been utilized to investigate the detailed reaction mechanisms where this compound acts as a catalyst. For instance, the mechanism and origins of selectivity in the this compound-catalyzed sulfenofunctionalization of chiral α-CF₃ allylboronic acids have been investigated using this method. rsc.org Such computational studies, often performed with software packages like Gaussian or VASP, allow for the simulation of frontier molecular orbitals and reactivity indices, providing a theoretical foundation for understanding its catalytic activity.

| Computational Method | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| DFT (GGA functionals, e.g., PBE) | General Electronic Properties | Models geometry, frontier orbitals, and electrostatic potential; spin-orbit coupling is important. | |

| DFT | Fluorescent Probe Mechanism | Explained the PET mechanism; identified this compound as an electron-donating quencher based on HOMO energy levels. | nih.govacs.org |

| DFT | Catalytic Reaction Mechanism | Investigated the detailed mechanism and selectivity of this compound-catalyzed reactions. | rsc.org |

Molecular Dynamics (MD) Simulations in Mechanistic Studies

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic evolution of molecular systems, including conformational changes and interactions with solvent or other molecules over time. In principle, MD simulations could be applied to this compound to study its conformational dynamics in solution, the flexibility of the phenyl rings, and its non-covalent interactions in biological or chemical systems. However, based on available research, specific studies employing MD simulations to investigate the mechanistic aspects of this compound are not prominent. While MD simulations have been used to study related compounds, such as diphenyl diselenide in complex protein environments, dedicated simulations focusing solely on this compound are not widely reported in the surveyed literature. researchgate.net

Conceptual DFT Frameworks for Chemical Reactivity

Conceptual DFT provides a framework for quantifying chemical reactivity using descriptors derived from the way a system's energy changes with respect to the number of electrons or an external potential. These descriptors include global indices like electronic chemical potential, hardness, softness, and electrophilicity, as well as local indices like the Fukui function, which identifies the most reactive sites within a molecule.

These theoretical tools can be used to understand and predict the chemical behavior of this compound. For instance, software capable of DFT calculations can simulate these reactivity indices to provide a quantitative measure of its susceptibility to nucleophilic or electrophilic attack. While the application of these frameworks is well-established for many organic molecules, detailed studies applying a full suite of conceptual DFT descriptors specifically to this compound are not extensively documented in the surveyed scientific literature. Nonetheless, its general reactivity profile has been noted, with research indicating it has high chemical stability, which contributes to lower bioavailability compared to some other organoselenium compounds like methylphenyl selenide.

Potential Energy Surface (PES) Analysis and Conformation Studies

Potential Energy Surface (PES) analysis is a computational method used to map the energy of a molecule as a function of its geometric parameters. This analysis is crucial for identifying stable conformers, transition states, and determining the energy barriers for conformational changes, such as bond rotations.

For this compound, the primary conformational flexibility arises from the rotation of the two phenyl groups around their respective Carbon-Selenium (C-Se) bonds. A PES scan of these rotational (dihedral) angles would reveal the most stable orientation of the phenyl rings and the energy required to rotate them. Such information is vital for understanding the molecule's shape, flexibility, and how it might interact with other molecules or active sites.

However, detailed computational studies focusing specifically on the potential energy surface and conformational analysis of this compound were not found to be widely available in the surveyed literature. While extensive PES analyses have been conducted on the related compound diphenyl diselenide, particularly focusing on the C-Se-Se-C dihedral angle, similar dedicated studies for this compound are not as common. nih.govacs.org

Biological Activities and Medicinal Chemistry Research of Diphenyl Selenide and Analogs

Neuroprotective Potentials

Diphenyl selenide (B1212193) and its analogs have demonstrated significant promise in the field of neuroprotection, with research highlighting their ability to counteract various pathological processes in the nervous system.

Protection Against Oxidative Stress-Related Damage

Oxidative stress is a key contributor to neurodegenerative diseases, and diphenyl selenide has been shown to offer protection to neuronal cells against such damage. nih.gov Studies have revealed that pre-incubation with diphenyl diselenide can prevent cytotoxic events by upregulating the glutathione-dependent antioxidant system. nih.gov This involves an increase in glutathione (B108866) (GSH) levels, glutathione peroxidase (GPx) activity, and the mRNA expression of antioxidant enzymes. nih.gov The protective effect is closely linked to the modulation of GPx, as the cytoprotective action of diphenyl diselenide was diminished when GPx was inhibited. nih.gov

In rat hippocampal slices, diphenyl diselenide has been shown to exert protective effects against hydrogen peroxide (H₂O₂)-induced oxidative damage. nih.gov It significantly mitigates the decrease in cell viability caused by H₂O₂. nih.gov The neuroprotective effect appears to be related to its thiol-peroxidase-like activity, which seems to occur in the extracellular space. nih.gov Furthermore, diphenyl diselenide significantly reduces H₂O₂-induced lipid peroxidation and partially prevents the depletion of intracellular GSH levels. nih.gov

Table 1: Effects of Diphenyl Diselenide on Oxidative Stress Markers

| Parameter | Observation | Source |

|---|---|---|

| Glutathione (GSH) Levels | Increased by over 60% in neuronal cells. | nih.gov |

| Glutathione Peroxidase (GPx) Activity | Increased by 6.9-fold in neuronal cells. | nih.gov |

| Gpx1 mRNA Expression | Increased by 3.9-fold in neuronal cells. | nih.gov |

| Gclc mRNA Expression | Increased by 2.3-fold in neuronal cells. | nih.gov |

| H₂O₂-induced Lipid Peroxidation | Significantly decreased in rat hippocampal slices. | nih.gov |

| H₂O₂-induced GSH Depletion | Partially prevented in rat hippocampal slices. | nih.gov |

Modulation of Central Nervous System Activities

The central nervous system (CNS) relies on a delicate balance of signaling pathways, and this compound has been found to modulate some of these activities. The element selenium, a key component of this compound, is vital for brain function, offering protection against oxidative stress and inflammation. frontiersin.orgnih.gov

Research has indicated that organoselenium compounds can modulate the hypothalamic-pituitary-adrenal (HPA) axis, a major neuroendocrine system that controls reactions to stress. For instance, an analog of this compound was shown to reverse the rise in serum corticosterone levels, suggesting an ability to normalize HPA axis function. frontiersin.org Glucocorticoids, which are stress hormones, can negatively impact the brain by down-regulating antioxidant enzymes like GPx. frontiersin.org Selenium compounds can mitigate these negative effects, highlighting their role in modulating stress-related CNS pathways. frontiersin.org

Effects on Memory and Cognitive Functions

Studies have demonstrated the potential of this compound and its analogs to enhance memory and cognitive functions. In aged rats, a diet supplemented with diphenyl diselenide, combined with swimming exercise, was effective in improving both short-term and long-term memory, as well as spatial learning. nih.gov This improvement was associated with increased hippocampal levels of phosphorylated cAMP-response element-binding protein (CREB), a key molecule in memory formation. nih.gov The memory-enhancing effects appear to be facilitated by the modulation of cAMP levels and the stimulation of CREB phosphorylation. nih.gov

Furthermore, an analog, p,p'-methoxyl-diphenyl diselenide, has been shown to ameliorate memory and learning performance in rodent models of Alzheimer's disease. researchgate.net This compound rescued memory impairment induced by amyloid-β peptide in mice. researchgate.net Another analog, p-Chloro-diphenyl diselenide, has been found to reverse memory impairment related to stress caused by corticosterone. frontiersin.org Sub-chronic exposure to diphenyl diselenide has also been shown to enhance the acquisition and retention of spatial memory in rats. dntb.gov.ua

Protection Against Ischemic Brain Injury

Ischemic stroke is a major cause of brain injury, and research suggests that this compound can offer protection against the damage caused by ischemia and reperfusion. nih.gov In a rat model of surgically-induced brain ischemia, a single oral dose of diphenyl diselenide administered before the ischemic event demonstrated a protective effect. nih.gov

The protective mechanism involves the mitigation of oxidative stress and inflammation, which are key pathophysiological processes in post-ischemic cerebral injury. nih.gov Ischemia/reperfusion insult leads to an increase in malondialdehyde (MDA), reactive oxygen species (ROS), and nitrate/nitrite levels, along with alterations in the antioxidant defense system. nih.govresearchgate.net Diphenyl diselenide was found to counteract these changes. nih.gov Additionally, it reduced the ischemia/reperfusion-induced increase in the plasma levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and INF-γ. nih.gov Selenium itself has been shown to attenuate damage to the blood-brain barrier in the context of hyperglycemia and ischemia/reperfusion injury. nih.gov

Anticancer and Chemopreventive Properties

This compound and related organoselenium compounds have been investigated for their potential in cancer prevention and treatment, showing promising activities in modulating cellular processes critical to cancer development. nih.govsemanticscholar.org

Modulation of Cellular Proliferation and Apoptosis Pathways

This compound has been shown to influence key pathways involved in cellular proliferation and apoptosis (programmed cell death). It can down-regulate the expression of nuclear factor-κB (NF-κB), a transcription factor that plays a role in pro-apoptotic pathways activated by reactive oxygen species (ROS). nih.gov

In human neuroblastoma SH-SY5Y cells, diphenyl diselenide treatment led to a significant decrease in cell viability and an increase in the number of apoptotic cells, which was accompanied by the induction of PARP cleavage, a hallmark of apoptosis. nih.gov The compound's cytotoxic potential in this neuronal cell line appears to be mediated by the ERK1/2 pathway. nih.gov Substituted diaryl diselenides have also been shown to induce apoptosis in human colon adenocarcinoma cells. nih.gov The modulation of the extracellular redox state by selenocompounds is correlated with biological responses such as cell proliferation and apoptosis. nih.gov

Table 2: Pro-apoptotic Effects of Diphenyl Diselenide

| Cell Line | Observation | Pathway Implicated | Source |

|---|---|---|---|

| Human Neuroblastoma SH-SY5Y | Decreased cell viability, increased apoptosis, PARP cleavage. | ERK1/2 pathway | nih.gov |

| Human Colon Adenocarcinoma HT-29 | Induction of apoptosis by substituted diaryl diselenides. | Not specified | nih.gov |

| Murine J774 Macrophage-like | Protection from ROS, down-regulation of NF-κB. | NF-κB pathway | nih.gov |

Antioxidant and Prooxidant Duality in Cancer Contexts

This compound and its analogs exhibit a fascinating dual role in the context of cancer, acting as both antioxidant and pro-oxidant agents. This duality is a key area of research in medicinal chemistry, as it suggests that these compounds could be harnessed for therapeutic purposes. The specific effect of this compound appears to be highly dependent on the cellular environment and concentration.

At lower concentrations, this compound can display antioxidant properties, protecting cells from the damaging effects of reactive oxygen species (ROS). This protective effect is thought to be beneficial in preventing the initiation of cancer, which is often linked to oxidative stress and DNA damage. For instance, some studies have shown that diphenyl diselenide can protect against H2O2-induced DNA damage in cells.

Conversely, at higher concentrations, this compound can act as a pro-oxidant, promoting the generation of ROS and inducing oxidative stress within cancer cells. This pro-oxidant activity is a desirable trait for a potential anticancer agent, as it can lead to the selective killing of cancer cells, which are often more vulnerable to oxidative stress than normal cells. This pro-oxidant effect is believed to be mediated by the interaction of this compound with intracellular thiols, leading to the catalytic generation of superoxide (B77818) radicals and other ROS. This targeted induction of apoptosis in cancer cells is a promising strategy for cancer therapy.

The ability of selenium compounds to act as pro-oxidants is a key aspect of their anticancer properties. This pro-oxidative mechanism can lead to apoptosis, a form of programmed cell death, in cancer cells while leaving normal cells unharmed nih.gov. The effectiveness of selenium compounds in cancer chemoprevention is often attributed to their ability to directly oxidize critical thiol-containing cellular components nih.gov.

The dual nature of these compounds underscores the complexity of their biological activities and highlights the importance of further research to optimize their therapeutic potential in oncology.

Antioxidant Activity and Glutathione Peroxidase Mimicry

A significant aspect of the biological activity of this compound and its analogs is their ability to mimic the function of the essential antioxidant enzyme, glutathione peroxidase (GPx). GPx plays a crucial role in protecting cells from oxidative damage by catalyzing the reduction of harmful hydroperoxides. The GPx-like activity of this compound is a central theme in the investigation of its therapeutic potential.

The antioxidant capabilities of organoselenium compounds, including this compound, are well-documented and are a primary focus of their pharmacological investigation scielo.brbjournal.org.

Mechanisms of Free Radical Scavenging

This compound and its derivatives can directly scavenge free radicals, thereby neutralizing their damaging effects. This activity is attributed to the selenium atom, which can readily undergo redox cycling. The proposed mechanism involves the selenium atom donating an electron to a free radical, thus stabilizing it. The resulting selenium radical can then be regenerated to its active form by cellular reducing agents like glutathione.

Studies have demonstrated the in vitro free radical scavenging activity of diphenyl diselenide, showing its ability to reduce the levels of reactive oxygen species dovepress.comnih.gov. The antioxidant mechanism often involves the selenium compound acting as a substrate for thioredoxin reductase or mimicking glutathione peroxidase dovepress.com.

Interaction with Biological Thiols and Redox Homeostasis

The antioxidant and pro-oxidant activities of this compound are intricately linked to its interaction with biological thiols, particularly glutathione (GSH). The interaction between this compound and thiols is a critical factor in its biological effects bjournal.orgresearchgate.net. Organoselenium compounds are known to interact with and oxidize low molecular weight thiols nih.gov.

In the GPx mimicry cycle, this compound is reduced by thiols to form a selenol intermediate. This selenol can then reduce hydroperoxides, becoming oxidized in the process to a selenenic acid. The selenenic acid can then react with another thiol molecule to regenerate the active selenol, completing the catalytic cycle. This process effectively detoxifies harmful reactive oxygen species while oxidizing thiols.

The interaction of this compound with thiols can also lead to a pro-oxidant effect, as the selenol intermediate can react with molecular oxygen to generate superoxide radicals nih.gov. This highlights the delicate balance of redox homeostasis that is influenced by this compound. The rate of thiol oxidation by this compound is dependent on the pH of the environment nih.gov.

The table below summarizes the reactivity of diphenyl diselenide with various biologically significant thiols.

| Thiol | Second Order Rate Constant (k₂) [M⁻¹s⁻¹] (in the presence of DPDS at pH 7.4) |

| Cysteine (CYS) | 967 ± 13 |

| Dithiothreitol (B142953) (DTT) | 492 ± 12 |

| 2,3-dimercapto-1-propanesulfonic acid (DMPS) | 160 ± 19 |

| Glutathione (GSH) | 113 ± 11 |

| Dimercaptosuccinic acid (DMSA) | 97 ± 13 |

This table is based on data from a study on the interaction profile of diphenyl diselenide with pharmacologically significant thiols nih.gov.

Enzyme Inhibition Studies

This compound and its analogs have been shown to interact with and inhibit the activity of various enzymes, a property that contributes to both their therapeutic potential and their toxicological profile.

Inhibition of Delta-Aminolevulinate Dehydratase (δ-ALA-D)

A well-characterized target of this compound is the enzyme delta-aminolevulinate dehydratase (δ-ALA-D), a crucial enzyme in the heme biosynthesis pathway wikipedia.org. The inhibition of δ-ALA-D by diphenyl diselenide has been demonstrated in various studies scielo.brbjournal.orgnih.gov.

The mechanism of inhibition is believed to involve the oxidation of essential sulfhydryl groups within the enzyme's active site by the selenium compound. The inhibition of δ-ALA-D by phenyl selenoacetylene is dependent on its conversion to diphenyl diselenide, which is a more potent inhibitor doi.org. Diphenyl diselenide is known to increase the rate of oxidation of –SH groups doi.org.

The inhibitory potency of diphenyl diselenide on δ-ALA-D can vary between species. For instance, at a pH of 8.5, the IC₅₀ for fruit fly δ-ALA-D was 8.2 µmol/l, while for mice it was 19.5 µmol/l nih.gov.

The inhibition of δ-ALA-D by diphenyl diselenide can be reversed by thiol-containing compounds like dithiothreitol (DTT), further supporting the involvement of sulfhydryl group oxidation in the inhibitory mechanism.

Interactions with Other Pharmacologically Significant Enzymes

Beyond δ-ALA-D, this compound and its analogs have the potential to interact with other enzymes that contain catalytically important sulfhydryl groups. The ability of organoselenium compounds to react with reduced cysteinyl residues in proteins can lead to the loss of their catalytic activity nih.gov.

The pro-oxidant activity of diphenyl diselenide, driven by its interaction with thiols, can impact the function of various sulfhydryl-containing enzymes. This interaction is a key consideration in understanding the broader pharmacological and toxicological effects of these compounds. For example, the in vivo toxicity of diphenyl diselenide has been associated with the inhibition of sulfhydryl enzymes such as Na+, K+ ATPase, and LDH nih.gov.

Further research is needed to fully elucidate the spectrum of enzymes that are targeted by this compound and the functional consequences of these interactions.

Antiviral Efficacy (e.g., SARS-CoV-2 Protease Inhibition)

This compound, more specifically its diselenide form, diphenyl diselenide, has been identified as a potent inhibitor of SARS-CoV-2 replication. researchgate.netnih.govacs.orgunipd.it The antiviral activity of this organoselenium compound is largely attributed to its ability to target key viral proteases that are essential for the virus's life cycle, namely the main protease (Mpro) and the papain-like protease (PLpro). nih.govnih.gov These proteases are crucial for processing viral polyproteins into functional proteins required for viral replication. nih.govmdpi.com In vitro studies using Vero E6 cells have demonstrated that diphenyl diselenide inhibits SARS-CoV-2 replication in the low micromolar range. nih.govacs.orgunipd.itnih.gov Further studies in a human pneumocyte cell model (Calu-3) also showed significant inhibition of SARS-CoV-2 replication at concentrations that were not toxic to human lung cells or lymphocytes. nih.gov

The inhibitory potential of diphenyl diselenide against SARS-CoV-2 has been quantified in cell culture models. researchgate.netnih.govacs.orgunipd.it

| Parameter | Value (µM) | Cell Line | Reference |

|---|---|---|---|

| EC₅₀ (Effective Concentration, 50%) | 2.39 | Vero E6 | researchgate.netnih.govacs.orgunipd.itscispace.com |

| CC₅₀ (Cytotoxic Concentration, 50%) | 24.61 | Vero E6 | researchgate.netnih.govacs.orgunipd.itscispace.com |

| EC₅₀ (Effective Concentration, 50%) | 3.9 (at 24 h post-infection) | Calu-3 | nih.gov |

| 3.4 (at 48 h post-infection) |

Mechanisms of Main Protease (Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is a cysteine protease that functions via a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41). nih.govmdpi.com Diphenyl diselenide is thought to inhibit Mpro through both non-covalent and covalent mechanisms. researchgate.netnih.govunipd.it The proposed covalent inhibition involves the formation of a selenylsulfide (S-Se) bond with the catalytic Cys145 residue. nih.gov This interaction occurs through the cleavage of the Se-Se bond in diphenyl diselenide and subsequent bonding with the sulfur atom of the deprotonated cysteine, which is activated by the nearby His41. nih.gov This covalent modification of the active site disrupts the normal catalytic cycle of the protease, thereby hampering viral replication. nih.gov In silico studies, including molecular dynamics simulations and density functional theory (DFT) calculations, support this mechanism, indicating that the formation of the covalent adduct is a thermodynamically feasible process. researchgate.netnih.govunipd.it

Papain-like Protease (PLpro) Inhibition

Similar to Mpro, the papain-like protease (PLpro) is another crucial cysteine protease for SARS-CoV-2 replication. nih.govnih.gov PLpro contains a catalytic triad consisting of Cysteine-111 (Cys111), Histidine-272 (His272), and Aspartate-286 (D286). nih.gov The inhibitory mechanism of diphenyl diselenide against PLpro is also believed to involve the formation of a covalent S-Se bond with the catalytic cysteine, in this case, Cys111. nih.gov This action effectively blocks the enzyme's active site and interrupts its function. nih.gov While the primary focus of in-depth mechanistic studies has been on Mpro, in silico docking studies have shown that diphenyl diselenide exhibits favorable binding energy for PLpro, suggesting it is a viable target for this compound. nih.gov

Antifungal Activity

Diphenyl diselenide has demonstrated notable antifungal properties, particularly against opportunistic pathogenic fungi. nih.govresearchgate.nettandfonline.com Research has focused on its ability to counteract the virulence factors of these pathogens, which are critical for establishing infections. nih.govtandfonline.com

Suppression of Virulence Factors in Pathogenic Fungi (e.g., Candida krusei)

Candida krusei is a fungal pathogen of clinical relevance, partly due to its intrinsic resistance to common antifungal drugs like fluconazole. nih.govresearchgate.nettandfonline.com Diphenyl diselenide has been shown to effectively suppress key virulence factors essential for the early stages of C. krusei infection. nih.govtandfonline.com Studies have demonstrated that diphenyl diselenide and its analog, p-chloro diphenyl diselenide, can inhibit the adherence of C. krusei to both polystyrene surfaces and human cervical epithelial cells. nih.govtandfonline.com Adhesion is a critical first step in colonization and subsequent infection. nih.gov

Furthermore, diphenyl diselenide significantly inhibits the formation of biofilms by C. krusei. nih.govresearchgate.nettandfonline.com Biofilms are structured communities of microbial cells that are notoriously resistant to antifungal treatments. semanticscholar.org The compound not only prevents biofilm formation but also alters the structure of existing biofilms in a dose-dependent manner. nih.govtandfonline.com In addition to targeting virulence, diphenyl diselenide also inhibits the growth of C. krusei, notably by increasing the duration of the lag phase and delaying the onset of the exponential growth phase. nih.govtandfonline.com Comparative studies indicate that diphenyl diselenide has a more potent antifungal activity in inhibiting cell adherence, biofilm formation, and growth of C. krusei than its p-chloro analog. nih.govtandfonline.com

| Virulence Factor | Observed Effect | Reference |

|---|---|---|

| Adherence to epithelial cells | Inhibited | nih.govtandfonline.com |

| Adherence to polystyrene surfaces | Inhibited | nih.govtandfonline.com |

| Biofilm formation | Inhibited and structure altered | nih.govtandfonline.com |

| Fungal growth kinetics | Increased lag phase duration, delayed exponential phase | nih.govtandfonline.com |

Other Biological Effects

Beyond its antimicrobial activities, diphenyl diselenide has been investigated for its potential effects on the central nervous system.

Antidepressant and Anxiolytic Potential

Preclinical studies in animal models have suggested that diphenyl diselenide possesses both antidepressant- and anxiolytic-like properties. nih.govnih.gov In mouse models of depression, such as the tail suspension test (TST) and the forced swimming test (FST), oral administration of diphenyl diselenide reduced immobility time, an indicator of antidepressant activity. nih.gov The mechanism underlying this antidepressant-like effect appears to involve the L-arginine-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway. nih.gov Specifically, the effects of diphenyl diselenide were enhanced by co-administration with an inhibitor of nitric oxide synthase (L-NNA) and an inhibitor of soluble guanylate cyclase (ODQ), suggesting that its action involves modulation of this signaling cascade. nih.gov

In addition to its antidepressant-like effects, diphenyl diselenide has demonstrated anxiolytic-like activity in rats and mice, as evaluated by the elevated plus-maze and light/dark box tests. nih.govnih.gov This anxiolytic effect is thought to be mediated through interactions with GABAergic and serotonergic systems. nih.gov The anxiolytic action of diphenyl diselenide was blocked by antagonists for the GABAA receptor (bicuculline), non-selective 5HT2A/2C receptors (ritanserin), selective 5HT2A receptors (ketanserin), and selective 5HT1A receptors (WAY100635), indicating a complex mechanism involving multiple neurotransmitter systems. nih.gov

Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diphenyl diselenide |

| p-chloro diphenyl diselenide |

| Fluconazole |

| L-arginine |

| Nitric oxide |

| N(G)-nitro-L-arginine (L-NNA) |

| 1H- researchgate.netnih.govresearchgate.netoxadiazolo[4,3-a]quinoxalin-1-one (ODQ) |

| Bicuculline |

| Ritanserin |

| Ketanserin |

| WAY100635 |

| Fluoxetine |

| Imipramine |

Anti-inflammatory Activities

This compound and its related analog, diphenyl diselenide, have demonstrated significant anti-inflammatory properties across a variety of experimental models. Research indicates that these organoselenium compounds can modulate inflammatory responses through several mechanisms, including the inhibition of pro-inflammatory mediators and the regulation of key signaling pathways.

Studies have shown that diphenyl diselenide exhibits more potent anti-inflammatory and antinociceptive (pain-reducing) effects than ebselen, another well-studied organoselenium compound. researchgate.netnih.gov In models of inflammation such as carrageenan-induced paw edema in rats, diphenyl diselenide effectively reduced swelling. nih.govproquest.com Its efficacy has also been demonstrated in other inflammation models, including acetic acid-induced abdominal constriction and formalin-induced pain. researchgate.netproquest.com

The anti-inflammatory action of this compound is linked to its ability to modulate macrophage activation. Macrophages are key immune cells that can either promote or resolve inflammation. Research has shown that diphenyl diselenide can inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages. It also reduces the expression of inducible nitric oxide synthase (iNOS) and the accumulation of nitrotyrosine, a marker of inflammation-induced damage. Furthermore, the compound has been found to down-regulate markers of both classical (pro-inflammatory) and alternative (pro-resolving) macrophage activation, suggesting a complex immunomodulatory role.

At the molecular level, the anti-inflammatory effects are attributed to the suppression of major inflammatory signaling pathways. Studies in rat glomerular mesangial cells have demonstrated that diphenyl diselenide inhibits the lipopolysaccharide (LPS)-induced inflammatory response by blocking the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comnih.gov This inhibition leads to a significant reduction in the production and gene expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.govresearchgate.net

Table 1: Effects of Diphenyl Diselenide on Inflammatory Markers

| Experimental Model | Key Findings | Reference |

|---|---|---|